molecular formula C21H26N2O5S B6577969 2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide CAS No. 1171067-10-9

2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide

Cat. No.: B6577969
CAS No.: 1171067-10-9
M. Wt: 418.5 g/mol
InChI Key: PDZNAGMEWWPHRO-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide is a synthetic organic compound with a complex structure that combines various functional groups, contributing to its unique chemical and biological properties. This compound finds applications across multiple fields due to its potential bioactivity and distinctive chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide typically involves a multi-step process:

  • Formation of the tetrahydroquinoline core: : This involves the cyclization of appropriate precursors under acidic or catalytic conditions.

  • Introduction of the methoxyacetyl group: : Generally achieved by an acylation reaction using methoxyacetyl chloride in the presence of a base.

  • Ethoxylation and sulfonylation: : The ethoxy group is introduced via an etherification reaction, while the sulfonyl group is added through sulfonamide formation using suitable sulfonyl chlorides.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure controlled reaction conditions, higher yields, and better scalability. Key considerations include reaction temperature, choice of solvents, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : Hydrogenation reactions can reduce the nitro group or other reducible functionalities within the molecule.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reducing agents like hydrogen gas in the presence of palladium catalyst or sodium borohydride.

  • Substitution typically involves reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation products include quinoline derivatives.

  • Reduction leads to the formation of amines or alcohols, depending on the functional group targeted.

  • Substitution reactions yield various substituted sulfonamides or ethers.

Scientific Research Applications

Chemistry

  • Studying the reactivity patterns and stability of the compound under various conditions.

  • As a synthetic intermediate for more complex molecules.

Biology

  • Investigating its potential as an inhibitor for specific biological pathways due to its unique structure.

Medicine

  • Potential therapeutic agent for treating diseases involving sulfonamide functionality, like antibacterial or antifungal applications.

Industry

  • Use as a building block in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The compound's mechanism of action is largely determined by its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group often plays a crucial role in binding to active sites of enzymes, thereby inhibiting their function. The methoxyacetyl and tetrahydroquinoline groups contribute to the overall binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-ethoxy-N-[1-(acetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-methylbenzene-1-sulfonamide: Lacks the methoxy group.

  • N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylbenzene-1-sulfonamide: Lacks the ethoxy group.

  • 2-ethoxy-N-(7-quinolinyl)-5-methylbenzenesulfonamide: Lacks the methoxyacetyl and tetrahydro moieties.

Properties

IUPAC Name

2-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-28-19-10-7-15(2)12-20(19)29(25,26)22-17-9-8-16-6-5-11-23(18(16)13-17)21(24)14-27-3/h7-10,12-13,22H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZNAGMEWWPHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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